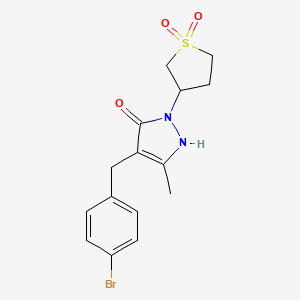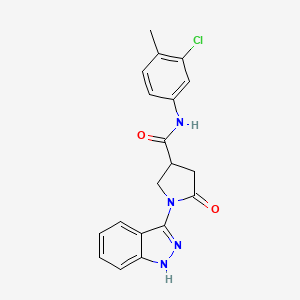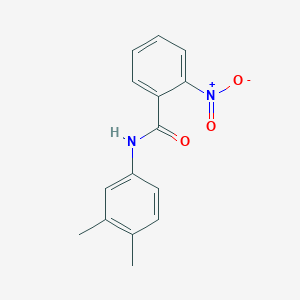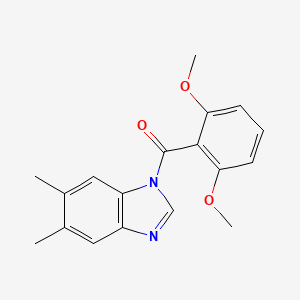![molecular formula C18H21N5O3 B11025805 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11025805.png)
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a pyrazole ring, and a butanamide side chain, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones, followed by cyclization.
Formation of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazolinone and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. Quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, and this compound is no exception. It is being investigated for its potential to treat various diseases by modulating specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality.
Wirkmechanismus
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their signaling pathways. These interactions lead to the compound’s biological effects, such as anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-imidazol-1-yl)butanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl group enhances its solubility and bioavailability, while the pyrazole ring provides additional binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H21N5O3 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C18H21N5O3/c1-26-11-10-22-13-19-16-6-5-14(12-15(16)18(22)25)21-17(24)4-2-8-23-9-3-7-20-23/h3,5-7,9,12-13H,2,4,8,10-11H2,1H3,(H,21,24) |
InChI-Schlüssel |
KIGPVKYCCVQYCV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11025722.png)

![Tetramethyl 6'-[(2-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11025740.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11025751.png)
![N-(5-Isopropyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-4-methyl-benzenesulfonamide](/img/structure/B11025753.png)
![3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B11025754.png)
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine](/img/structure/B11025759.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea](/img/structure/B11025768.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B11025787.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11025790.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025803.png)

